molecular formula C16H22BrNO B216057 N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide

Cat. No. B216057
M. Wt: 324.26 g/mol
InChI Key: BJNXKTJFGKRGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential use in scientific research. Brorphine is a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide acts as a full agonist of the μ-opioid receptor, binding to the receptor and activating downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of pain pathways in the brain and spinal cord. The analgesic effects of N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide are similar to those of other opioids, including morphine and fentanyl.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of μ-opioid receptors in the brain and spinal cord. Like other opioids, N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide can also cause physical dependence and withdrawal symptoms with chronic use.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide for lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for more precise investigation of the role of this receptor in pain modulation and addiction. However, N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide's potency also means that it can be more difficult to control dosing and avoid potential side effects. Additionally, N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide's limited solubility in water can make it challenging to administer in some experimental settings.

Future Directions

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide. One area of interest is the development of new opioid analgesics based on the structure of N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide. Another potential direction is the investigation of the role of μ-opioid receptors in other physiological processes, such as immune function and stress response. Finally, there is a need for further research on the safety and potential side effects of N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide, particularly with regard to its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide involves several steps, starting with the reaction of 4-bromo-3-methylbenzaldehyde with cyclohexylmagnesium bromide to form 4-bromo-3-methylphenylcyclohexylcarbinol. This intermediate is then reacted with N,N-dimethylpropanamide to yield N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide. The overall yield of this synthesis method is around 10%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways. Its high potency and selectivity for the μ-opioid receptor make it a valuable tool for investigating the role of this receptor in pain modulation and addiction. N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide has also been used in studies of the structure and function of opioid receptors, as well as in the development of new opioid analgesics.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide

Molecular Formula

C16H22BrNO

Molecular Weight

324.26 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-cyclohexylpropanamide

InChI

InChI=1S/C16H22BrNO/c1-12-11-14(8-9-15(12)17)18-16(19)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,19)

InChI Key

BJNXKTJFGKRGJC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2CCCCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2CCCCC2)Br

Origin of Product

United States

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